![molecular formula C9H15N3S B1517173 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 1018295-48-1](/img/structure/B1517173.png)
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
説明
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary. For example, 1-(2-Aminoethyl)pyrrolidine has a boiling point of 66-70 °C/23 mmHg and a density of 0.901 g/mL at 25 °C .
科学的研究の応用
Tautomerism and Divalent N(I) Character
- Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound with structural similarities, revealed insights into its dynamic tautomerism and divalent N(I) character. Quantum chemical analysis identified competitive isomeric structures and elucidated the electron distribution, tautomeric preferences, and protonation energy, highlighting its potential in therapeutic applications due to these unique chemical properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Chemical Bond Formation
- A novel, metal-free synthesis method for imidazo[1,2-a]pyridines was developed, demonstrating an approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols. This method emphasizes the versatility and chemical reactivity of pyridin-2-amine derivatives in constructing complex molecules (Cao et al., 2014).
Oxidative C–H Functionalization
- A study focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This research highlights a metal-free approach and broad substrate scope, offering a simple product purification process and potential for medicinal chemistry applications (Mariappan et al., 2016).
Domino Reactions and Compound Synthesis
- The domino reactions of 1,3-thiazolidinedione with various organic amines were studied, leading to the synthesis of dihydrothiophenes or spirocyclic compounds. This research demonstrates the utility of secondary and primary amines in generating novel thiazole derivatives through ring-opening/recyclization or Michael addition/spirocyclization reactions, which could have implications in the development of new drugs or materials (Sun et al., 2009).
Safety And Hazards
将来の方向性
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives, including “2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine”, may continue to play a significant role in drug discovery due to their structural diversity and potential for modification .
特性
IUPAC Name |
2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMXQDBUPFSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



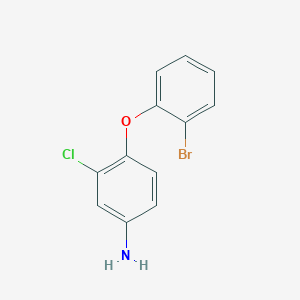
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)
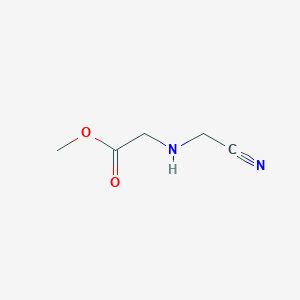
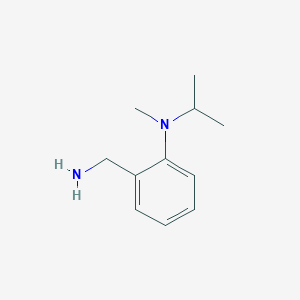
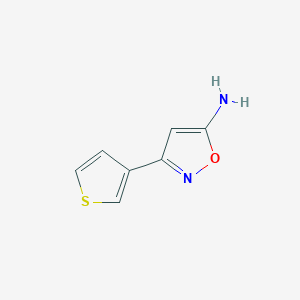
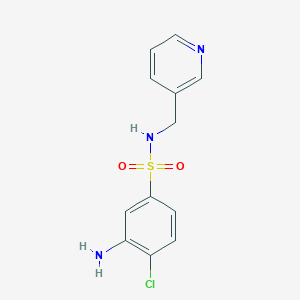
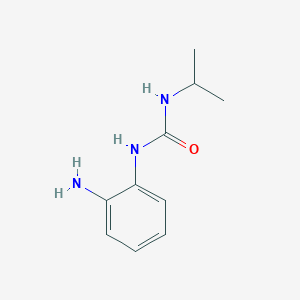
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

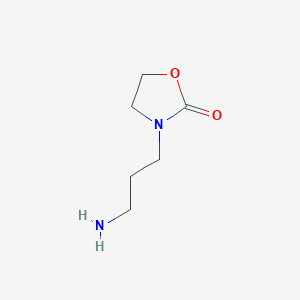
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
